2,3,5,6-Tetrahydroxyhexanal
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Overview
Description
4-Deoxy-D-glucose (4-DDG) is a synthetic analog of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This structural modification imparts unique properties to 4-DDG, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deoxy-D-glucose can be synthesized through several methods, including the reduction of 4-deoxy-D-galactose or the enzymatic conversion of glucose. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, 4-DDG is produced through optimized chemical synthesis processes that ensure high yield and purity. These methods often involve large-scale reactors and advanced purification techniques to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Deoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of 4-DDG.
Scientific Research Applications
4-Deoxy-D-glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to understand glucose uptake and utilization in cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit glycolysis.
Industry: Utilized in the production of biofuels and other value-added chemicals.
Mechanism of Action
The mechanism by which 4-Deoxy-D-glucose exerts its effects involves its competitive inhibition of glucose transporters and glycolytic enzymes. By mimicking glucose, 4-DDG interferes with cellular glucose metabolism, leading to the inhibition of energy production in cancer cells and other glucose-dependent processes.
Molecular Targets and Pathways:
Glucose Transporters: 4-DDG competes with glucose for uptake into cells.
Glycolytic Enzymes: Inhibits key enzymes in the glycolytic pathway, such as hexokinase and phosphoglucose isomerase.
Comparison with Similar Compounds
2-Deoxy-D-glucose (2-DG): Another glucose analog used in metabolic studies and cancer research.
3-O-methyl-D-glucose (3-OMG): A methylated form of glucose used in glucose uptake assays.
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Properties
IUPAC Name |
2,3,5,6-tetrahydroxyhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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